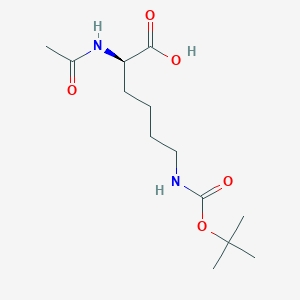![molecular formula C7H14N2 B14893501 2-Methyl-2,7-diazabicyclo[4.2.0]octane](/img/structure/B14893501.png)
2-Methyl-2,7-diazabicyclo[4.2.0]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2,7-diazabicyclo[420]octane is a bicyclic organic compound that contains two nitrogen atoms within its structure It is known for its unique chemical properties and is used in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,7-diazabicyclo[4.2.0]octane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diamine with a dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo compounds.
Scientific Research Applications
2-Methyl-2,7-diazabicyclo[4.2.0]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including the Morita–Baylis–Hillman reaction and Knoevenagel condensation.
Biology: Studied for its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic applications, including as a modulator of biological pathways.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals due to its unique reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazabicyclo[4.2.0]octane involves its ability to act as a nucleophile and a base. The nitrogen atoms in the compound can donate electron pairs, making it effective in catalyzing various reactions. The compound can also form stable complexes with metal ions, which can be exploited in catalytic processes.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Known for its use as a base and catalyst in organic synthesis.
2,5-Diazabicyclo[4.2.0]octane: Studied for its potential as a glucagon-like peptide-1 receptor modulator.
Uniqueness
2-Methyl-2,7-diazabicyclo[4.2.0]octane is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-2,7-diazabicyclo[4.2.0]octane |
InChI |
InChI=1S/C7H14N2/c1-9-4-2-3-6-7(9)5-8-6/h6-8H,2-5H2,1H3 |
InChI Key |
LQHWPNBTKIXBNO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC2C1CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14893436.png)
![2-[(3-Carbamoyl-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893438.png)




![2,2-Difluoro-2-(1,4-dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B14893460.png)






